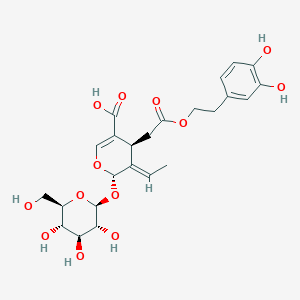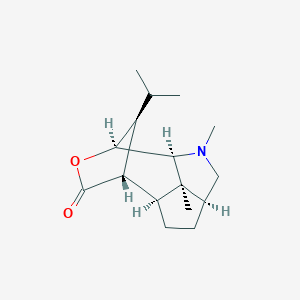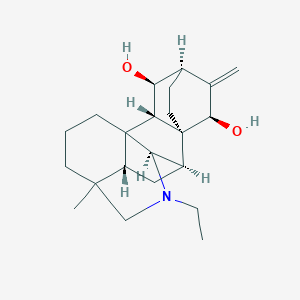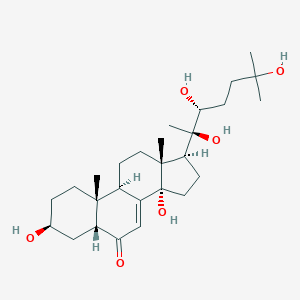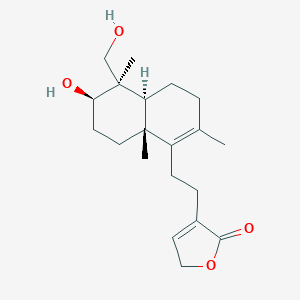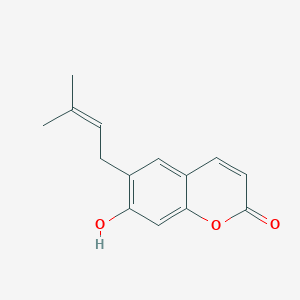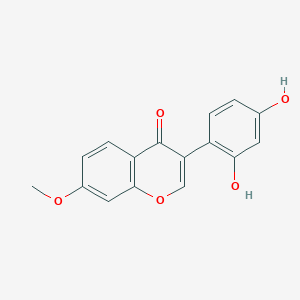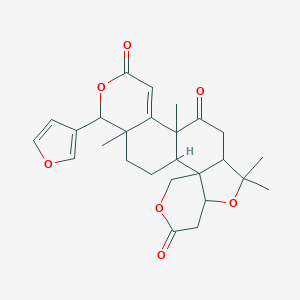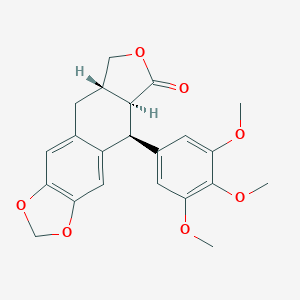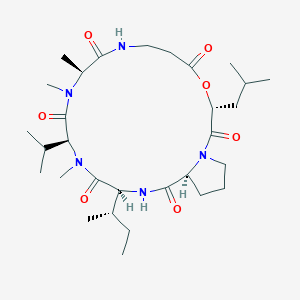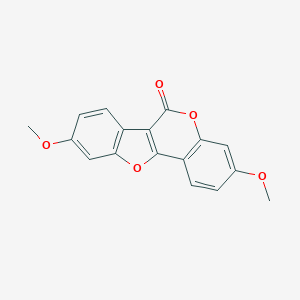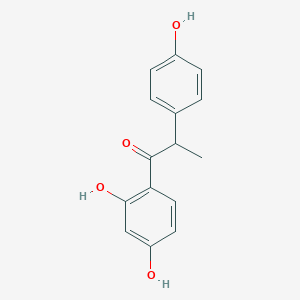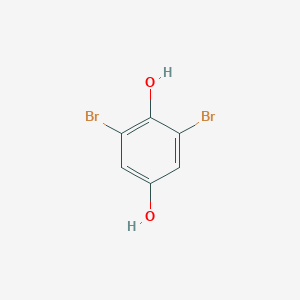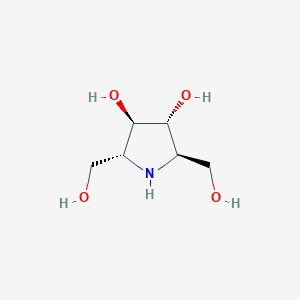
2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methyl-6-nonadecyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methyl-6-nonadecyl- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as plastoquinone-9, is a natural component of the electron transport chain in photosynthesis. Plastoquinone-9 has been synthesized in the laboratory and has been used extensively in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mécanisme D'action
Plastoquinone-9 plays a critical role in the electron transport chain in photosynthesis. It serves as an electron carrier, transferring electrons from photosystem II to photosystem I. Plastoquinone-9 also plays a role in the regulation of photosynthetic activity, and has been shown to be involved in the process of non-photochemical quenching.
Effets Biochimiques Et Physiologiques
Plastoquinone-9 has been shown to have a number of biochemical and physiological effects. It has been shown to have antioxidant properties, and has been investigated for its potential role in protecting cells from oxidative stress. Plastoquinone-9 has also been shown to have anti-inflammatory properties, and has been investigated for its potential applications in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Plastoquinone-9 has a number of advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also readily available from commercial sources. However, 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methyl-6-nonadecyl-e-9 has some limitations for use in laboratory experiments. It is a relatively expensive compound, and its use requires specialized equipment and expertise.
Orientations Futures
There are a number of future directions for research on 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methyl-6-nonadecyl-e-9. One area of research involves investigating the potential applications of 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methyl-6-nonadecyl-e-9 in the development of new drugs and therapies for various diseases. Another area of research involves investigating the role of 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methyl-6-nonadecyl-e-9 in the regulation of photosynthetic activity, and its potential applications in improving crop yields. Finally, further research is needed to fully understand the mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methyl-6-nonadecyl-e-9 in biological systems, and its potential applications in various fields.
Méthodes De Synthèse
Plastoquinone-9 can be synthesized using a variety of methods. One common method involves the reaction of 2,5-cyclohexadiene-1,4-dione with 3-methyl-6-nonadecanol under acidic conditions. Another method involves the reaction of 2,5-cyclohexadiene-1,4-dione with 3-methyl-6-nonadecene in the presence of a catalyst. These methods have been optimized for high yield and purity, and the resulting 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methyl-6-nonadecyl-e-9 has been extensively characterized using various analytical techniques.
Applications De Recherche Scientifique
Plastoquinone-9 has been used in various scientific research applications. One area of research involves investigating the mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methyl-6-nonadecyl-e-9 in the electron transport chain in photosynthesis. Plastoquinone-9 has also been used as a model compound to study the structure and function of other quinones in biological systems. In addition, 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methyl-6-nonadecyl-e-9 has been investigated for its potential applications in the development of new drugs and therapies for various diseases.
Propriétés
Numéro CAS |
2654-76-4 |
|---|---|
Nom du produit |
2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-3-methyl-6-nonadecyl- |
Formule moléculaire |
C26H44O4 |
Poids moléculaire |
420.6 g/mol |
Nom IUPAC |
2,5-dihydroxy-3-methyl-6-nonadecylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C26H44O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25(29)23(27)21(2)24(28)26(22)30/h27,30H,3-20H2,1-2H3 |
Clé InChI |
QOXSUQVHFNZZRI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)O)C)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)O)C)O |
Autres numéros CAS |
2654-76-4 |
Synonymes |
2,5-Dihydroxy-3-methyl-6-nonadecyl-[1,4]-benzoquinone; 2,5-Dihydroxy-3-methyl-6-nonadecyl-2,5-Cyclohexadiene-1,4-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



